molecular formula C19H15BrN2O3S B4945997 (5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4945997
M. Wt: 431.3 g/mol
InChI Key: XQBSJKLIHZQSHG-LFIBNONCSA-N
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Description

(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a sulfanylidene diazinane core

Preparation Methods

The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the diazinane core, followed by the introduction of the bromophenyl and ethoxyphenyl groups. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity. Industrial production methods may involve continuous flow reactors and advanced purification techniques to ensure scalability and consistency.

Chemical Reactions Analysis

(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding thiol or amine derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from -78°C to 150°C. Major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives.

Scientific Research Applications

(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and ethoxyphenyl groups allow the compound to bind to various enzymes and receptors, modulating their activity. The sulfanylidene diazinane core can interact with nucleophiles and electrophiles, leading to the formation of covalent bonds with target molecules. These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in cancer cells.

Comparison with Similar Compounds

(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione can be compared with other similar compounds, such as:

    (5E)-5-[(4-chlorophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: This compound has a chlorophenyl group instead of a bromophenyl group, which can affect its reactivity and biological activity.

    (5E)-5-[(4-bromophenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione: The methoxyphenyl group in place of the ethoxyphenyl group can influence the compound’s solubility and interaction with molecular targets.

    (5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-oxanylidene-1,3-diazinane-4,6-dione: The oxanylidene group instead of the sulfanylidene group can alter the compound’s chemical properties and reactivity.

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-1-(4-ethoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN2O3S/c1-2-25-15-9-7-14(8-10-15)22-18(24)16(17(23)21-19(22)26)11-12-3-5-13(20)6-4-12/h3-11H,2H2,1H3,(H,21,23,26)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQBSJKLIHZQSHG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)Br)C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)Br)/C(=O)NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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